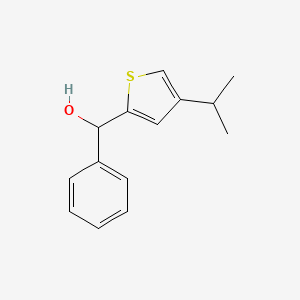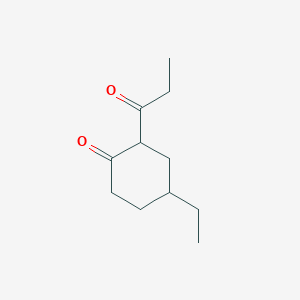
4-Ethyl-2-propanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of an ethyl group at the 4-position and a propanoyl group at the 2-position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion formed from a ketone reacts with an aldehyde to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of scalable and cost-effective synthetic routes. For example, the aldol condensation method mentioned above can be adapted for large-scale production by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., NaOH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Ethyl-2-propanoylcyclohexan-1-one has several scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic process. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-2-propanoylcyclohexan-1-one include other substituted cyclohexanones, such as:
- 2-Propionylcyclohexanone
- 4-Methyl-2-propanoylcyclohexan-1-one
- 4-Ethyl-2-acetylcyclohexan-1-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-ethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
XNIXPHMLRMACEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


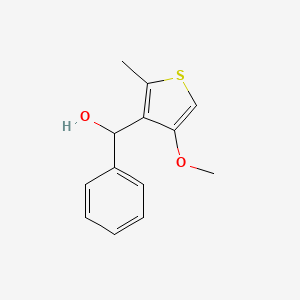
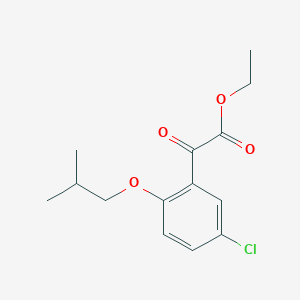
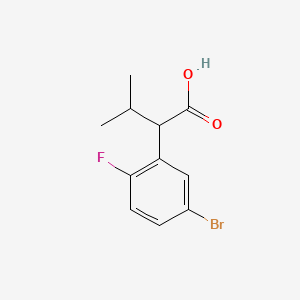
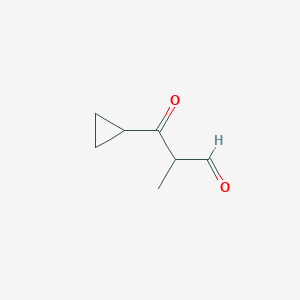
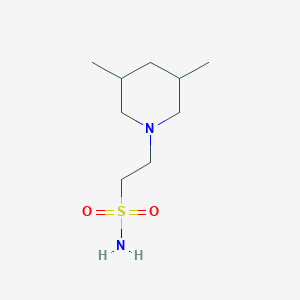
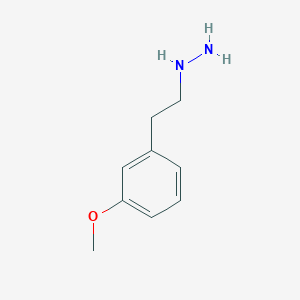
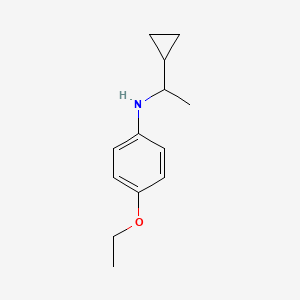
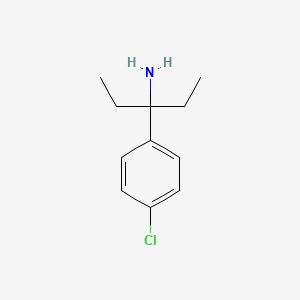
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
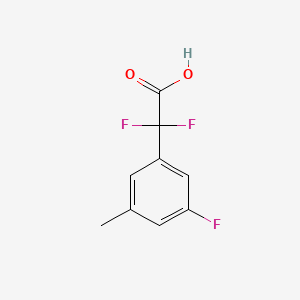
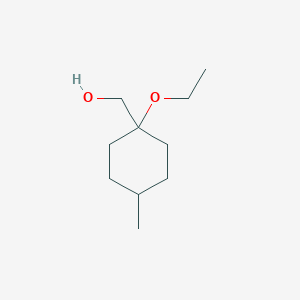
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
